is a chemical compound with the molecular formula C7H4IN . It’s a solid substance with a melting point of 54°C . It’s insoluble in water . This compound is used in various scientific and industrial applications .
It’s important to handle this compound with care as it can cause skin and eye irritation, and it’s harmful if swallowed or inhaled . Contact with acids liberates very toxic gas .
2-Iodobenzonitrile is often used as a building block in organic synthesis . It can be used to construct more complex organic molecules, contributing to the development of new drugs, materials, and other chemical products.
Nitrile compounds like 2-Iodobenzonitrile are important intermediates in organic synthetic chemistry and are widely used in the synthesis of pesticides . The cyano group (-CN) and the iodine atom in the molecule can provide interesting properties to the resulting compounds.
2-Iodobenzonitrile can also be used in the production of dyes . The presence of the cyano group (-CN) and the iodine atom can contribute to the color and binding properties of the dye.
2-Iodobenzonitrile is an organic compound with the molecular formula and a molecular weight of 229.02 g/mol. It is classified as a nitrile, characterized by the presence of a cyano group () attached to a benzene ring that also has an iodine atom in the ortho position. This compound appears as a yellow solid and has a melting point of approximately 52-54 °C and a boiling point of about 147 °C at reduced pressure (15 mmHg) .
2-Iodobenzonitrile itself does not possess any known biological activity. However, the presence of the reactive groups allows it to participate in reactions leading to the formation of biologically active molecules. For instance, it can serve as a starting material for the synthesis of pharmaceuticals or agrochemicals [].
Several methods exist for synthesizing 2-iodobenzonitrile:
2-Iodobenzonitrile finds applications across various fields:
Interaction studies involving 2-iodobenzonitrile primarily focus on its reactivity with biological systems and other chemical species. The compound's ability to interact with cytochrome P450 enzymes suggests potential implications in pharmacokinetics and drug design . Moreover, studies involving its derivatives have shown promise in developing targeted therapies for various diseases.
2-Iodobenzonitrile shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Iodo-3,5-dimethylbenzonitrile | 1227311-09-2 | 0.95 |
3-Iodobenzonitrile | 4387-36-5 | 0.89 |
Benzonitrile | 100-47-0 | 0.87 |
4-Iodoaniline | 619-73-8 | 0.87 |
4-Iodophenylacetonitrile | 40400-15-5 | 0.83 |
Uniqueness: What sets 2-iodobenzonitrile apart is its specific ortho positioning of the iodine atom relative to the cyano group, which enhances its reactivity compared to para or meta isomers. This unique arrangement allows for distinct chemical behaviors in synthetic applications.
Irritant